molecular formula C13H20N2O3 B14581973 Methyl 3,5-bis(dimethylamino)-4-methoxybenzoate CAS No. 61544-40-9

Methyl 3,5-bis(dimethylamino)-4-methoxybenzoate

Cat. No.: B14581973
CAS No.: 61544-40-9
M. Wt: 252.31 g/mol
InChI Key: SIHNNOOGFDNAOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3,5-bis(dimethylamino)-4-methoxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of two dimethylamino groups and a methoxy group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,5-bis(dimethylamino)-4-methoxybenzoate typically involves the esterification of 3,5-bis(dimethylamino)-4-methoxybenzoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or crystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5-bis(dimethylamino)-4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The dimethylamino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or alkoxides can be employed under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and alcohols.

    Substitution: Substituted benzoates with various functional groups.

Scientific Research Applications

Methyl 3,5-bis(dimethylamino)-4-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 3,5-bis(dimethylamino)-4-methoxybenzoate involves its interaction with specific molecular targets. The dimethylamino groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The methoxy group can also contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3,5-bis(dimethylamino)benzoate
  • Methyl 4-methoxybenzoate
  • Methyl 3,5-dimethoxybenzoate

Uniqueness

Methyl 3,5-bis(dimethylamino)-4-methoxybenzoate is unique due to the presence of both dimethylamino and methoxy groups on the benzoate core. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

61544-40-9

Molecular Formula

C13H20N2O3

Molecular Weight

252.31 g/mol

IUPAC Name

methyl 3,5-bis(dimethylamino)-4-methoxybenzoate

InChI

InChI=1S/C13H20N2O3/c1-14(2)10-7-9(13(16)18-6)8-11(15(3)4)12(10)17-5/h7-8H,1-6H3

InChI Key

SIHNNOOGFDNAOA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=CC(=C1OC)N(C)C)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.